molecular formula C10H6F2O4 B1353555 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid CAS No. 721-13-1

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

Cat. No. B1353555
M. Wt: 228.15 g/mol
InChI Key: KODLBMVQFGJDOK-DUXPYHPUSA-N
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Patent
US07432291B2

Procedure details

A mixture of 10.0 g (53.7 mmol) 2,2-difluoro-benzo[1,3]dioxole-5-carbaldehyde, 6.24 g (60.0 mmol) malonic acid, 0.46 g (5.40 mmol) piperidine and 40 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 100 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried. Yield: 8.60 g (70%) 3-(2,2-Difluoro-benzo[1,3]dioxol-5-yl) -acrylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[O:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=O)=[CH:10][C:4]=2[O:3]1.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[F:1][C:2]1([F:13])[O:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=[CH:15][C:16]([OH:18])=[O:17])=[CH:10][C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=O)F
Name
Quantity
6.24 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.46 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07432291B2

Procedure details

A mixture of 10.0 g (53.7 mmol) 2,2-difluoro-benzo[1,3]dioxole-5-carbaldehyde, 6.24 g (60.0 mmol) malonic acid, 0.46 g (5.40 mmol) piperidine and 40 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 100 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried. Yield: 8.60 g (70%) 3-(2,2-Difluoro-benzo[1,3]dioxol-5-yl) -acrylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[O:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=O)=[CH:10][C:4]=2[O:3]1.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[F:1][C:2]1([F:13])[O:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=[CH:15][C:16]([OH:18])=[O:17])=[CH:10][C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=O)F
Name
Quantity
6.24 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.46 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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